3-Bromo-5-chlorobenzonitrile
Overview
Description
3-Bromo-5-chlorobenzonitrile is an organic compound with the molecular formula C7H3BrClN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-chlorobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2-chlorobenzonitrile. The reaction typically uses a bromination reagent, such as bromine or N-bromosuccinimide, under controlled conditions to introduce the bromine atom at the desired position .
Another method involves the reaction of 3-bromo-5-chlorobenzoyl chloride with an alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C). This method is advantageous for producing benzonitrile derivatives with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The product is typically purified through crystallization or distillation to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Reduction: Reducing agents such as LiAlH4 or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products include various substituted benzonitriles, depending on the nucleophile used.
Reduction: The major product is 3-bromo-5-chloroaniline.
Oxidation: The major product is 3-bromo-5-chlorobenzoic acid.
Scientific Research Applications
3-Bromo-5-chlorobenzonitrile is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is employed in the synthesis of potential drug candidates and in medicinal chemistry research.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorobenzonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms, typically facilitated by a reducing agent or catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chlorobenzonitrile
- 2-Bromo-5-chlorobenzonitrile
- 4-Bromo-3-chlorobenzonitrile
Comparison
3-Bromo-5-chlorobenzonitrile is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different physical properties, such as melting and boiling points, and may participate in distinct chemical reactions based on the electronic effects of the substituents .
Properties
IUPAC Name |
3-bromo-5-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKWKPSNVQVDKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580526 | |
Record name | 3-Bromo-5-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70580526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304854-55-5 | |
Record name | 3-Bromo-5-chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304854-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70580526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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